![molecular formula C15H16O3 B7725999 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid](/img/structure/B7725999.png)
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid
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Overview
Description
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a hydroxy-cyclohexylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid typically involves the reaction of a benzoic acid derivative with a hydroxy-cyclohexylethynyl precursor. The reaction conditions often require the use of a strong base to deprotonate the benzoic acid, followed by the addition of the hydroxy-cyclohexylethynyl group under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but lacks the benzoic acid moiety.
1-Benzoylcyclohexanol: Contains a benzoyl group instead of the ethynyl group.
Uniqueness
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is unique due to its combination of a hydroxy-cyclohexylethynyl group with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3-(1-Hydroxy-cyclohexylethynyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 3-(1-Hydroxy-cyclohexylethynyl)benzoic acid
- Molecular Formula : C_{15}H_{14}O_3
- Molecular Weight : 242.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to various pharmacological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular responses to external stimuli.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells.
Antioxidant Effects
The compound has also demonstrated antioxidant activity, helping to neutralize free radicals and reduce oxidative stress within cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, it has been shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through the activation of intrinsic apoptotic pathways.
Data Table: Biological Activities Summary
Biological Activity | Effect Observed | Reference |
---|---|---|
Anti-inflammatory | Reduction in cytokine production | |
Antioxidant | Neutralization of free radicals | |
Cytotoxicity against HeLa and MCF-7 cells | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory study, the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages were assessed. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use as an anti-inflammatory agent.
Case Study 2: Cytotoxicity Assessment
A study evaluating the cytotoxic effects on various cancer cell lines found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased annexin V binding, confirming the induction of apoptosis.
Properties
IUPAC Name |
3-[2-(1-hydroxycyclohexyl)ethynyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-14(17)13-6-4-5-12(11-13)7-10-15(18)8-2-1-3-9-15/h4-6,11,18H,1-3,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAIBZFFHTURTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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